(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN) is a peptide associated with hypercalcemia, particularly in malignancy contexts. It is derived from the parathyroid hormone-like peptide, which plays a significant role in calcium regulation in the body. This compound is particularly relevant in understanding the mechanisms of hypercalcemia that occur due to malignancies, often referred to as humoral hypercalcemia of malignancy.
The peptide is synthesized from the chicken version of the parathyroid hormone-like peptide, which has been shown to share structural similarities with human parathyroid hormone and its related peptides. The specific sequence of amino acids, particularly the presence of tyrosine at position 36, is critical for its biological activity and receptor interaction.
This compound falls under the category of bioactive peptides, specifically those involved in calcium metabolism and signaling pathways related to bone health and malignancy. It is classified as a hormone-like peptide due to its regulatory functions in calcium homeostasis.
The synthesis of (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide sequence.
The molecular structure of (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE consists of a chain of 36 amino acids, with specific modifications at the terminal ends that enhance its stability and receptor binding affinity.
The primary chemical reactions involving this peptide include binding interactions with specific receptors such as the parathyroid hormone receptor. This interaction triggers downstream signaling pathways that lead to increased calcium mobilization from bones and enhanced renal absorption of calcium.
The mechanism of action for (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR involves its interaction with the parathyroid hormone receptor:
Studies indicate that this peptide mimics certain actions of parathyroid hormone, leading to similar physiological effects in terms of calcium metabolism, particularly in malignancy-associated hypercalcemia .
(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR has significant applications in research related to:
This compound serves as a vital tool for researchers studying the interplay between cancer biology and mineral metabolism, providing insights into potential therapeutic strategies for managing hypercalcemia in affected patients.
The identification of (TYR36)-Hypercalcemia of Malignancy Factor (1-36) Amide (Chicken) is rooted in the study of humoral hypercalcemia of malignancy (HHM), a paraneoplastic syndrome first mechanistically described in the 1980s. Early research revealed that tumors secrete a peptide structurally distinct from parathyroid hormone (PTH) but capable of activating PTH receptors, termed parathyroid hormone-related protein (PTHrP) [1] [4]. The chicken variant emerged as a critical tool for probing PTH/PTHrP receptor interactions due to its high sequence homology with mammalian PTHrP and its modified tyrosine residue at position 36.
Nomenclature evolved alongside functional characterization:
Table 1: Nomenclature Evolution of PTHrP Fragments
Historical Name | Standardized Name | Key Features |
---|---|---|
Adenylate cyclase-stimulating peptide | (TYR36)-Hypercalcemia of Malignancy Factor | Initial functional descriptor |
Tumor-derived hypercalcemic factor | PTHrP (1-36) amide (chicken) | Structural specification |
[Tyr³⁶]hACSP | (TYR36)-HMF (1-36) amide | Position-specific modification |
H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Tyr-NH₂ [2] [5] [7].
Key structural features include:
Biophysical properties:
Table 2: Structural Comparison with Mammalian PTHrP Fragments
Position | Chicken (Tyr36) PTHrP (1-36) | Human PTHrP (1-36) | Functional Implication |
---|---|---|---|
1 | Ala | Ala | Conserved receptor docking |
15 | Gln | Asn | Alters local hydrophobicity |
20–22 | Arg-Arg-Arg | Arg-Arg-Arg | Nuclear localization domain |
36 | Tyr | His/Pro | Enhanced receptor affinity |
Receptor binding studies confirm that [Tyr³⁶]-modified PTHrP(1-36)amide binds the PTH/PTHrP receptor (PTH1R) on osteosarcoma cells (ROS 17/2.8) with affinity comparable to native PTH, inducing identical cAMP signaling and receptor downregulation [1] [10]. Photoaffinity labeling identifies a shared 80 kDa membrane protein as the binding target for both PTH and PTHrP derivatives [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7